1-(9,9-Dioctyl-9H-fluoren-2-yl)isoquinoline
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Overview
Description
1-(9,9-Dioctyl-9H-fluoren-2-yl)isoquinoline is a chemical compound with the molecular formula C₃₈H₄₇N and a molecular weight of 517.79 g/mol It is a derivative of isoquinoline and fluorene, characterized by the presence of two octyl groups attached to the fluorene moiety
Preparation Methods
The synthesis of 1-(9,9-Dioctyl-9H-fluoren-2-yl)isoquinoline typically involves the reaction of 9,9-dioctylfluorene with isoquinoline under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 9,9-dioctylfluorene-2-boronic acid is reacted with isoquinoline-1-bromide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like toluene or tetrahydrofuran at elevated temperatures.
Chemical Reactions Analysis
1-(9,9-Dioctyl-9H-fluoren-2-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are introduced or replaced.
Scientific Research Applications
1-(9,9-Dioctyl-9H-fluoren-2-yl)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-(9,9-Dioctyl-9H-fluoren-2-yl)isoquinoline involves its interaction with specific molecular targets. For instance, in the context of organic electronics, the compound acts as a charge transport material, facilitating the movement of electrons or holes within the device. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
1-(9,9-Dioctyl-9H-fluoren-2-yl)isoquinoline can be compared with other similar compounds, such as:
1-(9,9-Dimethylfluoren-2-yl)isoquinoline: This compound has methyl groups instead of octyl groups, leading to different physical and chemical properties.
1,4-Bis(9,9-dioctylfluoren-2-yl)anthracene-9,10-dione: This compound contains an anthracene moiety, which imparts different electronic properties.
Bis(1-(9,9-dimethyl-9H-fluoren-2-yl)isoquinoline)iridium(III): This complex includes an iridium center, making it useful in catalysis and photophysical studies.
Properties
CAS No. |
904368-84-9 |
---|---|
Molecular Formula |
C38H47N |
Molecular Weight |
517.8 g/mol |
IUPAC Name |
1-(9,9-dioctylfluoren-2-yl)isoquinoline |
InChI |
InChI=1S/C38H47N/c1-3-5-7-9-11-17-26-38(27-18-12-10-8-6-4-2)35-22-16-15-21-33(35)34-24-23-31(29-36(34)38)37-32-20-14-13-19-30(32)25-28-39-37/h13-16,19-25,28-29H,3-12,17-18,26-27H2,1-2H3 |
InChI Key |
DUPOEZONYCHFBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC=CC5=CC=CC=C54)CCCCCCCC |
Origin of Product |
United States |
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